N-(cyclobutylmethyl)-2,4-dinitroaniline

Description

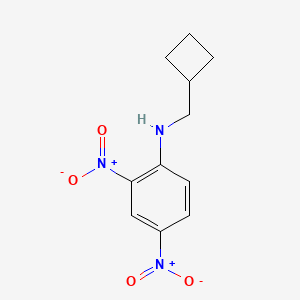

N-(cyclobutylmethyl)-2,4-dinitroaniline is a nitroaromatic compound featuring a 2,4-dinitroaniline core substituted with a cyclobutylmethyl group at the nitrogen atom. The cyclobutylmethyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to other substituents .

Properties

Molecular Formula |

C11H13N3O4 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

N-(cyclobutylmethyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C11H13N3O4/c15-13(16)9-4-5-10(11(6-9)14(17)18)12-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2 |

InChI Key |

XHEXGAOXWFSTCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclobutylmethyl group. One common method includes:

Nitration: Aniline is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.

Alkylation: The nitrated aniline is then subjected to alkylation with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(cyclobutylmethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other substituents under appropriate conditions.

Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Reduction: N-(cyclobutylmethyl)-2,4-diaminoaniline.

Substitution: Various substituted aniline derivatives.

Oxidation: Quinonoid derivatives.

Scientific Research Applications

N-(cyclobutylmethyl)-2,4-dinitroaniline has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutylmethyl group may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Antimicrobial and Anti-Biofilm Agents

N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline (BHBANA)

- Structure : Contains a hydrazone group linked to a brominated, alkoxy-substituted benzylidene moiety.

- Activity : Exhibits broad-spectrum antimicrobial activity against pathogens like E. faecalis and Candida spp., with minimal inhibitory concentrations (MICs) of 0.625–2.5 mg/mL. It also inhibits biofilm formation and quorum sensing, making it a dual-action antimicrobial agent .

- Comparison: The cyclobutylmethyl group in the target compound lacks the extended conjugation of BHBANA’s hydrazone system, which is critical for binding to microbial targets.

N-(β-diethylaminoethyl)-2,4-dinitroaniline

- Structure: Features a diethylaminoethyl side chain.

- Application: A precursor in the synthesis of etonitazene, a potent opioid. The diethylamino group enhances solubility and facilitates synthetic modifications .

- Comparison: The cyclobutylmethyl group’s rigidity may hinder metabolic activation compared to the flexible diethylaminoethyl chain, reducing its utility in prodrug design .

Hypoxia-Selective Cytotoxic Agents

5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862)

- Structure : A 2,4-dinitroaniline mustard with a hydrophilic carboxamide side chain.

- This facilitates nitro group reduction under low oxygen, releasing cytotoxic nitrogen mustards .

- However, its bulkiness might slow metabolic deactivation, enhancing tumor targeting .

Corrosion Inhibitors

N-(4-N,N-dimethylaminobenzal)-2,4-dinitroaniline (SB3)

- Structure: A Schiff base with a dimethylaminobenzal substituent.

- Activity : Inhibits corrosion of aluminium in HCl with efficiency dependent on concentration and presence of KCl. The planar Schiff base structure promotes adsorption on metal surfaces .

- Comparison: The cyclobutylmethyl group’s non-planar structure may reduce adsorption efficiency compared to SB3’s conjugated system, lowering corrosion inhibition performance .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.